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molecular formula C9H10N2O4 B2833575 Ethyl 2-(6-nitropyridin-3-yl)acetate CAS No. 415912-99-1

Ethyl 2-(6-nitropyridin-3-yl)acetate

Cat. No. B2833575
M. Wt: 210.189
InChI Key: ASKOALZZOBHQNZ-UHFFFAOYSA-N
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Patent
US07141580B2

Procedure details

To a solution of benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate (5.26 g, 15.3 mmol,) in ethanol was added palladium on carbon (530 mg) and stirred for 6 h under hydrogen atmosphere at room temperature. The catalyst was filtered off through a pad of celite and the filtrate was concentrated to give a title compound as yellow brown oil.
Name
benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
530 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([CH:10](C(OCC)=O)[C:11]([O:13][CH2:14][C:15]2C=CC=CC=2)=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]>C(O)C.[Pd]>[N+:1]([C:4]1[N:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
benzyl ethyl 2-(6-nitro-3-pyridinyl)malonate
Quantity
5.26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)C(C(=O)OCC1=CC=CC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
530 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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